Auda

Descripción general

Descripción

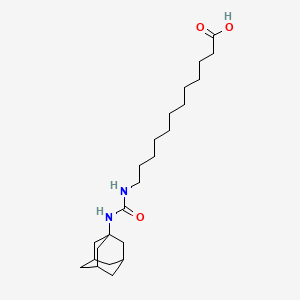

Ácido 12-(3-Adamantan-1-il-ureido)dodecanoico, comúnmente conocido como AUDA, es un potente inhibidor de la hidrolasa soluble de epóxidos (sEH). Esta enzima juega un papel crucial en el metabolismo de los ácidos epoxieicosatrienoicos, que están involucrados en la regulación de la presión arterial y la inflamación. Al inhibir la hidrolasa soluble de epóxidos, this compound exhibe propiedades antiinflamatorias significativas .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis del ácido 12-(3-Adamantan-1-il-ureido)dodecanoico involucra múltiples pasos. Un método común incluye la reacción de 1-adamantilamina con ácido dodecanodioico para formar un intermedio, que luego se hace reaccionar con fosgeno para producir el producto final. Las condiciones de reacción normalmente implican el uso de solventes orgánicos como el diclorometano y requieren un control cuidadoso de la temperatura y el pH para asegurar un alto rendimiento y pureza .

Métodos de Producción Industrial

La producción industrial del ácido 12-(3-Adamantan-1-il-ureido)dodecanoico sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra el uso de grandes reactores y la monitorización continua de los parámetros de reacción para mantener la consistencia y la calidad. El producto final se purifica utilizando técnicas como la recristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones

El ácido 12-(3-Adamantan-1-il-ureido)dodecanoico sufre diversas reacciones químicas, entre ellas:

Oxidación: Esta reacción involucra la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de derivados oxidados.

Reducción: Esta reacción involucra la adición de hidrógeno o la eliminación de oxígeno, lo que da como resultado formas reducidas del compuesto.

Sustitución: Esta reacción involucra el reemplazo de un grupo funcional por otro, lo que lleva a la formación de derivados sustituidos.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción varían según el producto deseado, pero normalmente implican temperaturas controladas y el uso de solventes orgánicos .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos del ácido 12-(3-Adamantan-1-il-ureido)dodecanoico. Estos derivados a menudo exhiben diferentes actividades biológicas y pueden utilizarse en diversas aplicaciones de investigación científica .

Aplicaciones Científicas De Investigación

Pharmacological Mechanism

AUDA functions primarily as an inhibitor of soluble epoxide hydrolase, an enzyme that converts fatty acid epoxides into their corresponding diols. This inhibition leads to an increase in the levels of epoxyeicosatrienoic acids (EETs), which are known to have various beneficial cardiovascular effects. The modulation of these pathways has implications for treating conditions such as hypertension, stroke, and inflammation.

Cardiovascular Protection

Research has demonstrated that this compound provides significant cardiovascular protective actions. In studies involving stroke-prone spontaneously hypertensive rats, this compound treatment resulted in reduced cerebral infarct sizes following induced ischemia. Specifically, this compound-treated rats exhibited smaller infarcts compared to controls (36% vs 53% infarct size), indicating its potential as a therapeutic agent for ischemic stroke management .

Blood Pressure Regulation

This compound has been shown to effectively lower blood pressure in animal models. Continuous administration of this compound via drinking water led to significant reductions in blood pressure levels over a 14-day period . Its mechanism appears to involve enhanced vascular compliance and reduced vascular resistance, making it a candidate for hypertension treatments.

Neuroprotective Effects

The neuroprotective properties of this compound extend beyond its cardiovascular benefits. Studies indicate that it may help mitigate neurological damage during ischemic events by preserving cerebral blood flow and reducing oxidative stress . This aspect is particularly relevant for developing therapies aimed at preventing or treating stroke-related disabilities.

Efficacy in Animal Models

- Study on Ischemic Stroke : In a controlled study, male rats treated with this compound demonstrated significantly smaller cerebral infarcts compared to untreated controls. The treatment not only reduced the size of the infarcts but also improved passive compliance of cerebral vessels without altering vascular structure .

- Hypertensive Models : Another study highlighted the ability of this compound to lower blood pressure effectively in hypertensive rats, showcasing its potential as a long-term treatment option for hypertension .

Pharmacokinetics and Metabolism

This compound is sensitive to β-oxidation, leading to rapid metabolism and excretion, which limits its clinical application as a standalone therapy. However, prodrugs like this compound-n-butyl ester have been developed to enhance pharmacokinetic properties while retaining therapeutic efficacy . These modifications aim to improve bioavailability and prolong the action of this compound in vivo.

Comparative Data Table

Mecanismo De Acción

El mecanismo de acción del ácido 12-(3-Adamantan-1-il-ureido)dodecanoico involucra la inhibición de la hidrolasa soluble de epóxidos. Esta enzima es responsable de la hidrólisis de los ácidos epoxieicosatrienoicos en ácidos dihydroxyeicosatrienoicos, que tienen diferentes actividades biológicas. Al inhibir la hidrolasa soluble de epóxidos, el ácido 12-(3-Adamantan-1-il-ureido)dodecanoico aumenta los niveles de ácidos epoxieicosatrienoicos, lo que lleva a efectos antiinflamatorios e antihipertensivos . Los objetivos moleculares y las vías involucradas incluyen la modulación de citocinas inflamatorias y vías de señalización como la vía del factor nuclear kappa-light-chain-enhancer de células B activadas (NF-κB) .

Comparación Con Compuestos Similares

El ácido 12-(3-Adamantan-1-il-ureido)dodecanoico es único en su potente inhibición de la hidrolasa soluble de epóxidos y sus significativas propiedades antiinflamatorias. Los compuestos similares incluyen:

1-(1-Adamantyl)-3-(5-phenylpentyl)urea (APAU): Otro potente inhibidor de la hidrolasa soluble de epóxidos con efectos antiinflamatorios similares.

N-(1-Adamantyl)-N’-dodecylurea (ADU): Exhibe una actividad inhibitoria similar contra la hidrolasa soluble de epóxidos, pero con diferentes propiedades farmacocinéticas.

Estos compuestos comparten similitudes estructurales con el ácido 12-(3-Adamantan-1-il-ureido)dodecanoico, pero difieren en sus perfiles farmacocinéticos y actividades biológicas específicas .

Actividad Biológica

AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid) is a potent soluble epoxide hydrolase (sEH) inhibitor recognized for its significant biological activities, particularly in the context of cardiovascular health and inflammation. This article delves into this compound's mechanisms, case studies, and research findings, providing a detailed examination of its biological activity.

This compound inhibits the enzyme soluble epoxide hydrolase, which plays a crucial role in the metabolism of epoxy fatty acids. By inhibiting sEH, this compound stabilizes epoxyeicosatrienoic acids (EETs), which are known to exert vasodilatory effects and possess anti-inflammatory properties. The inhibition of sEH leads to increased levels of EETs, thereby enhancing their biological functions such as vasodilation and neuroprotection.

In Vitro Studies

- Cell Proliferation : this compound has been shown to suppress the proliferation of vascular smooth muscle cells (VSMCs) in a dose-dependent manner when exposed to platelet-derived growth factor (PDGF). Concentrations ranging from 0.3 to 10 μg/mL were tested over 48 hours, demonstrating significant inhibitory effects on cell growth .

- COX-2 Expression : In Western blot analyses, this compound upregulated COX-2 expression in VSMCs at concentrations of 1 to 30 μg/mL after 30 minutes of exposure .

- Endothelial Cell Migration : this compound enhanced the migratory ability and adhesion of human coronary artery endothelial cells (HCAECs) in a dose-dependent manner, indicating its potential role in vascular repair mechanisms .

In Vivo Studies

- Cerebral Ischemia : A study involving stroke-prone spontaneously hypertensive rats demonstrated that this compound treatment significantly reduced cerebral infarct size following induced ischemia. Rats treated with this compound showed infarct sizes of 36% compared to 53% in controls, highlighting its neuroprotective effects .

- Inflammatory Response : Administration of this compound (10 mg/kg) for 14 days in male C57BL/6 mice resulted in decreased expression levels of pro-inflammatory cytokines such as TNF-α, MMP-9, and IL-1β, underscoring its anti-inflammatory properties .

Case Study 1: Stroke Prevention

In a controlled experiment, this compound was administered to hypertensive rats over six weeks. The results indicated that this compound treatment led to smaller cerebral infarcts compared to controls, suggesting its potential as a therapeutic agent for preventing ischemic strokes .

Case Study 2: Inflammation Modulation

In another study focusing on inflammation, this compound was shown to reduce inflammatory markers significantly in animal models subjected to inflammatory stimuli. This study supports the hypothesis that sEH inhibitors like this compound can mitigate inflammation-related damage .

Research Findings Summary

| Study Type | Findings | Concentration/Duration |

|---|---|---|

| In Vitro - VSMC Proliferation | Suppressed proliferation | 0.3 - 10 μg/mL; 48 hours |

| In Vitro - COX-2 Expression | Upregulated expression | 1 - 30 μg/mL; 30 minutes |

| In Vitro - HCAEC Migration | Enhanced migration and adhesion | Dose-dependent |

| In Vivo - Cerebral Ischemia | Reduced infarct size | 10 mg/kg; 6 weeks |

| In Vivo - Inflammatory Response | Decreased TNF-α, MMP-9, IL-1β | 10 mg/kg; 14 days |

Propiedades

IUPAC Name |

12-(1-adamantylcarbamoylamino)dodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40N2O3/c26-21(27)10-8-6-4-2-1-3-5-7-9-11-24-22(28)25-23-15-18-12-19(16-23)14-20(13-18)17-23/h18-20H,1-17H2,(H,26,27)(H2,24,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGSEOAVLVTJDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)NCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435153 | |

| Record name | AUDA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479413-70-2 | |

| Record name | 12-(3-Adamantan-1-yl-ureido)dodecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479413-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AUDA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.